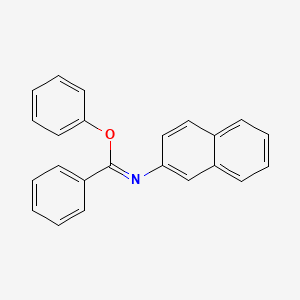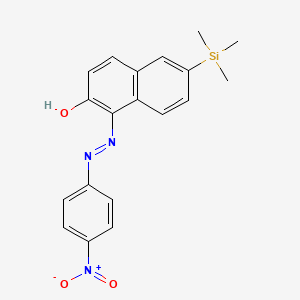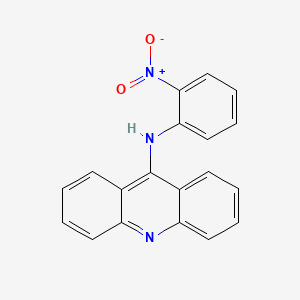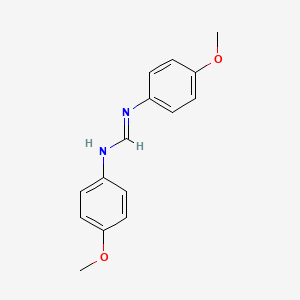
Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with an isopropylphenyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 2-isopropylbenzaldehyde with diethyl 2-methylpyrrole-3,4-dicarboxylate under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium ethoxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The process may be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The aromatic ring and the pyrrole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole derivatives.
Scientific Research Applications
Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-methyl-1H-pyrrole-3,4-dicarboxylate: Lacks the isopropylphenyl group, making it less hydrophobic.
1-(2-Isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.
Methyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate: Has a methyl ester group instead of an ethyl ester group, influencing its physical and chemical properties.
Uniqueness
Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ester groups and the isopropylphenyl group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
853329-91-6 |
|---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
diethyl 2-methyl-1-(2-propan-2-ylphenyl)pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C20H25NO4/c1-6-24-19(22)16-12-21(14(5)18(16)20(23)25-7-2)17-11-9-8-10-15(17)13(3)4/h8-13H,6-7H2,1-5H3 |
InChI Key |
AOIZVPNOPKBKCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1C(=O)OCC)C)C2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)


![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)



![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)





